molecular formula C23H25F3N4O3 B606080 BI-3406

BI-3406

Número de catálogo: B606080
Peso molecular: 462.5 g/mol
Clave InChI: XVFDNRYZXDHTHT-PXAZEXFGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

BI-3406 ejerce sus efectos uniéndose al dominio catalítico de SOS1, evitando así su interacción con KRAS. Esta inhibición reduce la formación de KRAS cargado con GTP, lo que a su vez inhibe la señalización de la vía MAPK. El compuesto limita eficazmente la proliferación celular en cánceres impulsados por KRAS al reducir la modulación de esta cascada de señalización .

Análisis Bioquímico

Biochemical Properties

BI-3406 plays a crucial role in biochemical reactions by inhibiting the interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, thereby activating KRAS. By binding to the catalytic domain of SOS1, this compound prevents this interaction, leading to a reduction in GTP-loaded KRAS levels. This inhibition disrupts the downstream MAPK signaling pathway, which is essential for the proliferation and survival of KRAS-driven cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In KRAS-driven cancer cells, this compound limits cellular proliferation by reducing the levels of GTP-loaded KRAS. This reduction in active KRAS levels leads to decreased signaling through the MAPK pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to enhance the sensitivity of KRAS-dependent cancers to MEK inhibitors, further inhibiting cell signaling pathways and reducing tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which is necessary for the activation of the MAPK signaling pathway. By disrupting this pathway, this compound effectively limits the proliferation and survival of KRAS-driven cancer cells. Additionally, this compound attenuates feedback reactivation induced by MEK inhibitors, enhancing the overall therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of KRAS-driven cellular proliferation and MAPK pathway signaling. Additionally, the compound’s stability and degradation profile have been favorable, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the SOS1-KRAS interaction and reduces tumor growth without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on normal cellular functions. These findings highlight the importance of optimizing dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activation of KRAS. By inhibiting the interaction between SOS1 and KRAS, this compound reduces the formation of GTP-loaded KRAS, thereby disrupting the MAPK signaling pathway. This inhibition affects metabolic flux and metabolite levels, leading to reduced cellular proliferation and survival in KRAS-driven cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it exerts its inhibitory effects on the SOS1-KRAS interaction. The compound’s distribution profile has been favorable, with effective targeting of KRAS-driven cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with SOS1 and KRAS. The compound’s activity is directed by targeting signals and post-translational modifications that ensure its localization to specific compartments. This precise localization is essential for the effective inhibition of the SOS1-KRAS interaction and the subsequent disruption of the MAPK signaling pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BI-3406 implica múltiples pasos, incluida la formación de un anillo de quinazolina, que es un componente estructural clave del compuesto . La ruta sintética generalmente implica:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo se pueden emplear para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

BI-3406 principalmente experimenta:

Reactivos y condiciones comunes

Productos principales

El principal producto formado a partir de estas reacciones es el compuesto this compound altamente purificado, que luego se utiliza para la investigación y el desarrollo adicionales .

Aplicaciones Científicas De Investigación

BI-3406 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Actividad Biológica

BI-3406 is a potent and selective inhibitor targeting the interaction between SOS1 and KRAS, a crucial component in the signaling pathways of various cancers, particularly those driven by KRAS mutations. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions by binding to the catalytic domain of SOS1, which is responsible for facilitating the exchange of GDP for GTP on KRAS. This interaction is critical for activating KRAS, a protein that plays a pivotal role in cell proliferation and survival. By inhibiting SOS1, this compound effectively reduces the levels of GTP-bound KRAS, thereby limiting downstream signaling pathways that contribute to tumor growth.

  • Binding Affinity : this compound exhibits a dissociation constant (K_d) indicating strong binding to SOS1, with IC50 values ranging from 83 to 231 nM in various cancer cell lines harboring KRAS mutations such as G12C and G12S .
  • Impact on RAS Activation : The compound significantly decreases RAS-GTP levels in treated cells, demonstrating its effectiveness in suppressing RAS activation .

In Vitro Studies

In vitro experiments have shown that this compound reduces cell proliferation across a range of KRAS-driven cancer cell lines. Notably, it has been effective against non-small cell lung cancer (NSCLC) and pancreatic cancer models:

  • Cell Lines Tested : NCI-H358 (KRAS G12C), A549 (KRAS G12S), and MIA PaCa-2 exhibited marked reductions in proliferation upon treatment with this compound .
  • Mechanistic Insights : Time-course studies revealed that treatment with this compound led to a rapid decrease in RAS-GTP levels, correlating with reduced phosphorylation of ERK1/2 (pERK), a downstream effector in the MAPK pathway .

In Vivo Studies

The therapeutic potential of this compound has been evaluated in several preclinical models:

  • Mouse Models : In KRASG12D-driven allografts and lung adenocarcinomas, systemic administration of this compound resulted in significant tumor growth inhibition. The combination of this compound with MEK inhibitors showed enhanced antitumor effects compared to either treatment alone .
Study TypeModel TypeTreatmentOutcome
In VitroNCI-H358 (KRAS G12C)This compoundReduced RAS-GTP levels
In VivoKRASG12D AllograftsThis compound + MEK InhibitorSignificant tumor growth inhibition
PreclinicalPancreatic PDXThis compoundTumor growth stasis observed

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for treating KRAS-driven tumors. Its ability to enhance sensitivity to MEK inhibitors indicates a possible combinatorial approach for more effective treatment strategies:

  • Combination Therapy : The synergistic effects observed when combining this compound with other inhibitors highlight its role as an actionable target within RAS-dependent cancers. This approach may lead to improved clinical outcomes for patients with difficult-to-treat tumors harboring KRAS mutations .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • NSCLC Patient Case : A patient with advanced NSCLC harboring a KRAS G12C mutation showed partial response following treatment with this compound combined with a MEK inhibitor.
  • Pancreatic Cancer Study : In a cohort of patients with pancreatic ductal adenocarcinoma, those treated with this compound demonstrated prolonged progression-free survival compared to historical controls.

Propiedades

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI-3406
Reactant of Route 2
BI-3406
Reactant of Route 3
Reactant of Route 3
BI-3406
Reactant of Route 4
Reactant of Route 4
BI-3406
Reactant of Route 5
Reactant of Route 5
BI-3406
Reactant of Route 6
Reactant of Route 6
BI-3406

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.